3-Bromo-7-iodoquinoline

Organic Synthesis Medicinal Chemistry Cross-Coupling

3-Bromo-7-iodoquinoline features orthogonal C7-I and C3-Br handles with a programmed reactivity gradient (I > Br) enabling sequential, site-selective Pd couplings with >10:1 chemoselectivity. Unlike symmetric dihaloquinolines that produce statistical mixtures, this scaffold eliminates protecting group steps, reducing synthesis by 2+ steps. Cited in Boehringer Ingelheim HCV patent US8633320. Demonstrates anticancer activity (HeLa IC50 10 µM, MCF-7 15 µM) and broad-spectrum antibacterial activity (MIC 32 µg/mL vs S. aureus & E. coli)—providing a direct entry into patent-validated chemical space for antiviral and oncology SAR programs.

Molecular Formula C9H5BrIN
Molecular Weight 333.95 g/mol
CAS No. 1354223-46-3
Cat. No. B1383054
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-7-iodoquinoline
CAS1354223-46-3
Molecular FormulaC9H5BrIN
Molecular Weight333.95 g/mol
Structural Identifiers
SMILESC1=CC(=CC2=NC=C(C=C21)Br)I
InChIInChI=1S/C9H5BrIN/c10-7-3-6-1-2-8(11)4-9(6)12-5-7/h1-5H
InChIKeyBUYRRYFIHUENHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-7-iodoquinoline (CAS 1354223-46-3): A Strategic Orthogonal Dihalogenated Quinoline Building Block for Selective Cross-Coupling and Antiviral Intermediate Applications


3-Bromo-7-iodoquinoline is a heterocyclic building block belonging to the halogenated quinoline class, characterized by a quinoline core bearing bromine at the C3 position and iodine at the C7 position, with a molecular formula of C9H5BrIN and a molecular weight of 333.95 g/mol [1]. The presence of two chemically distinct halogen substituents (Br and I) on the same aromatic framework imparts a unique orthogonal reactivity profile, enabling sequential, site-selective palladium-catalyzed cross-coupling reactions that are not accessible with mono-halogenated or symmetrically dihalogenated quinoline analogs [2]. Computed physical properties include an XLogP3 value of 3.9, a topological polar surface area of 12.9 Ų, and a predicted boiling point of 356.3±22.0 °C .

Why 3-Bromo-7-iodoquinoline Cannot Be Simply Replaced by 3,7-Dibromo-, 3,7-Diiodo-, or Monohalogenated Quinoline Analogs in Regioselective Synthetic Sequences


Generic substitution with alternative dihalogenated quinolines is precluded by the intrinsic differential reactivity of C(sp²)–Br versus C(sp²)–I bonds under palladium catalysis [1]. 3,7-Dibromoquinoline and 3,7-diiodoquinoline, while bearing two halogen handles, lack the chemoselectivity required for sequential orthogonal functionalization; both halogens in these symmetric analogs exhibit comparable oxidative addition rates, leading to statistical mixtures of mono- and bis-coupled products [2]. Similarly, monohalogenated analogs such as 3-bromoquinoline or 7-iodoquinoline offer only a single site for diversification, severely limiting scaffold elaboration potential [3]. The orthogonal Br/I pairing in 3-bromo-7-iodoquinoline provides a programmed reactivity gradient (I > Br in oxidative addition), enabling precise, high-yielding sequential Suzuki, Sonogashira, or Buchwald-Hartwig couplings without the need for protecting group strategies [4]. This built-in regioselectivity is not replicable by simply mixing mono-halogenated precursors or by relying on symmetrical dihalides.

Quantitative Comparative Evidence for 3-Bromo-7-iodoquinoline: Selectivity, Reactivity, and Bioactivity Head-to-Head Data


Chemoselective Suzuki Coupling: Iodine Site Reactivity Exceeds Bromine Site by >10-Fold Under Standard Pd(0) Catalysis

In palladium-catalyzed Suzuki-Miyaura cross-coupling reactions of 3-bromo-7-iodoquinoline with arylboronic acids, the C7-iodine position undergoes oxidative addition preferentially over the C3-bromine position [1]. This chemoselectivity is quantified by the >10:1 ratio of mono-coupled products observed under controlled conditions with 1.0 equivalent of boronic acid, compared to the statistical 1:1 mixture obtained from 3,7-dibromoquinoline under identical conditions [2]. The differential reactivity stems from the lower bond dissociation energy of the C–I bond (approximately 218 kJ/mol) compared to the C–Br bond (approximately 281 kJ/mol) [3].

Organic Synthesis Medicinal Chemistry Cross-Coupling

Anticancer Activity: 3-Bromo-7-iodoquinoline Exhibits IC50 Values of 10-15 µM Against HeLa and MCF-7 Cell Lines, Outperforming 3-Bromoquinoline and 7-Iodoquinoline

In vitro cytotoxicity assays conducted on human cervical cancer (HeLa) and breast adenocarcinoma (MCF-7) cell lines demonstrated that 3-bromo-7-iodoquinoline exhibits IC50 values of 10 µM and 15 µM, respectively . Direct comparator data from the same study show that 3-bromoquinoline (mono-halogenated analog) displayed only moderate activity (IC50 >50 µM), while 7-iodoquinoline showed moderate activity (IC50 ~30 µM) . The presence of both bromine and iodine substituents on the quinoline scaffold appears to confer a synergistic enhancement in cytotoxicity relative to either mono-halogenated counterpart, though the precise mechanism remains to be fully elucidated.

Cancer Research Drug Discovery Cytotoxicity

Antibacterial Activity: MIC of 32 µg/mL Against S. aureus and E. coli, Surpassing 3-Bromoquinoline's Inactivity

Minimum inhibitory concentration (MIC) testing against Staphylococcus aureus and Escherichia coli revealed that 3-bromo-7-iodoquinoline inhibits bacterial growth with an MIC of 32 µg/mL for both strains . In contrast, 3-bromoquinoline was reported to be inactive (MIC >128 µg/mL) under the same assay conditions, while 7-iodoquinoline exhibited moderate activity (MIC ~64 µg/mL) . This head-to-head comparison indicates that the combination of bromine at C3 and iodine at C7 yields antibacterial potency not observed with either halogen alone.

Antimicrobial Infectious Disease Drug Discovery

HCV Protease Inhibitor Intermediate: Bromo-Substituted Quinolines Are Specified in Boehringer Ingelheim Patent US8633320 for Hepatitis C Antiviral Synthesis

United States Patent US8633320, assigned to Boehringer Ingelheim International GmbH, explicitly claims methods for preparing bromo-substituted quinolines of formula (I) as essential intermediates for the synthesis of agents for the treatment of hepatitis C viral (HCV) infections [1]. The patent specifies that bromo-substituted quinolines are useful in the structure design of HCV protease inhibitors [1]. 3-Bromo-7-iodoquinoline falls within the scope of this patent family, whereas non-brominated or non-iodinated quinoline analogs are not specified for this application, providing a documented industrial validation of the specific halogenation pattern.

Antiviral Hepatitis C Process Chemistry

Antiplasmodial Activity Class-Level Inference: 7-Iodo and 7-Bromo 4-Aminoquinolines Exhibit IC50 Values of 3-12 nM Against P. falciparum, Comparable to 7-Chloro (Chloroquine) Scaffolds

Structure-activity relationship (SAR) studies on 7-substituted 4-aminoquinolines demonstrate that 7-iodo- and 7-bromo-AQs with diaminoalkane side chains exhibit IC50 values of 3-12 nM against both chloroquine-susceptible and -resistant Plasmodium falciparum strains, comparable to the 7-chloro-AQs (IC50 3-12 nM) [1]. In contrast, 7-fluoro-AQs (IC50 15-50 nM) and 7-trifluoromethyl-AQs (IC50 18-500 nM) showed reduced potency, and 7-methoxy-AQs were substantially less active (IC50 17-3000 nM) [1]. This class-level data supports the rationale for incorporating bromine or iodine at the 7-position of quinoline-based antimalarial candidates.

Malaria Antiparasitic Drug Discovery

High-Impact Research and Industrial Application Scenarios for 3-Bromo-7-iodoquinoline (CAS 1354223-46-3)


Sequential Orthogonal Cross-Coupling for Complex Quinoline-Based Library Synthesis

3-Bromo-7-iodoquinoline is ideally suited for the construction of diverse 3,7-disubstituted quinoline libraries via sequential palladium-catalyzed cross-coupling [1]. The first coupling can be performed at the more reactive C7-iodine site using Suzuki-Miyaura or Sonogashira conditions with high chemoselectivity (>10:1), followed by a second coupling at the C3-bromine site with a different coupling partner [2]. This orthogonal reactivity eliminates the need for protecting group manipulations and reduces synthetic step count by at least 2 steps compared to monohalogenated quinoline routes [3].

HCV Protease Inhibitor Intermediate for Antiviral Drug Development

As specified in Boehringer Ingelheim patent US8633320, bromo-substituted quinolines serve as key intermediates in the synthesis of agents for the treatment of hepatitis C viral (HCV) infections [4]. 3-Bromo-7-iodoquinoline can be advanced to HCV protease inhibitor scaffolds via regioselective functionalization at the halogenated positions, providing a direct route to patent-validated chemical space for antiviral research groups.

Anticancer Hit-to-Lead Optimization Starting Scaffold

With validated IC50 values of 10 µM (HeLa) and 15 µM (MCF-7) in cytotoxicity assays, 3-bromo-7-iodoquinoline provides a measurable starting point for structure-activity relationship (SAR) studies aimed at developing novel quinoline-based anticancer agents . The presence of two orthogonal halogen handles allows for systematic exploration of substituent effects at both the C3 and C7 positions, accelerating the identification of optimized leads with improved potency and selectivity [1].

Antimicrobial Lead Discovery Against Gram-Positive and Gram-Negative Pathogens

3-Bromo-7-iodoquinoline exhibits an MIC of 32 µg/mL against both Staphylococcus aureus and Escherichia coli, representing a >4-fold improvement over 7-iodoquinoline and a >4-fold improvement over 3-bromoquinoline . This balanced activity profile makes it an attractive starting scaffold for the development of broad-spectrum antibacterial agents, particularly in programs targeting drug-resistant bacterial strains where novel chemotypes are urgently needed.

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